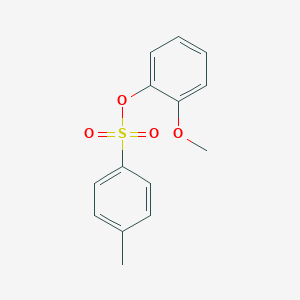
2-Methoxyphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 4-methylbenzenesulfonate, also known as MBS, is a chemical compound that has been widely used in scientific research applications. MBS is a sulfonate ester that is commonly used as a cross-linking agent in the synthesis of polymers and as a coupling agent in organic synthesis.
Wirkmechanismus
2-Methoxyphenyl 4-methylbenzenesulfonate functions as a cross-linking agent by reacting with amino groups on proteins and peptides to form stable covalent bonds. This cross-linking can alter the structure and function of the modified molecules, leading to changes in their biochemical and physiological properties.
Biochemische Und Physiologische Effekte
2-Methoxyphenyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methoxyphenyl 4-methylbenzenesulfonate can modify the activity and specificity of enzymes and antibodies. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been shown to enhance the stability and solubility of proteins and peptides, making them more suitable for use in diagnostic assays and drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyphenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments, including its ability to modify proteins and peptides without affecting their biological activity. 2-Methoxyphenyl 4-methylbenzenesulfonate is also relatively easy to use and can be added directly to reaction mixtures. However, 2-Methoxyphenyl 4-methylbenzenesulfonate has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to ensure efficient cross-linking.
Zukünftige Richtungen
There are several future directions for the use of 2-Methoxyphenyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of new diagnostic assays and biosensors. 2-Methoxyphenyl 4-methylbenzenesulfonate could also be used to modify the activity and specificity of enzymes for use in biocatalysis and synthetic biology. Additionally, further studies are needed to explore the potential toxicity of 2-Methoxyphenyl 4-methylbenzenesulfonate and to optimize its use in cross-linking reactions.
Synthesemethoden
The synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform to produce 2-Methoxyphenyl 4-methylbenzenesulfonate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl 4-methylbenzenesulfonate has been extensively used in scientific research applications due to its ability to cross-link and modify proteins, peptides, and nucleic acids. 2-Methoxyphenyl 4-methylbenzenesulfonate is commonly used in the development of biosensors, drug delivery systems, and diagnostic assays. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been used in the immobilization of enzymes and antibodies for use in biocatalysis and immunoassays.
Eigenschaften
CAS-Nummer |
4416-67-5 |
|---|---|
Produktname |
2-Methoxyphenyl 4-methylbenzenesulfonate |
Molekularformel |
C14H14O4S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
InChI-Schlüssel |
KWGBHIAGIZZACP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Andere CAS-Nummern |
4416-67-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



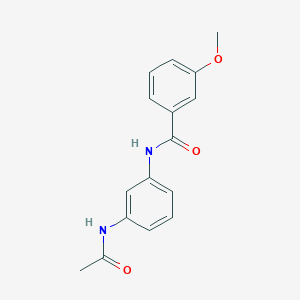
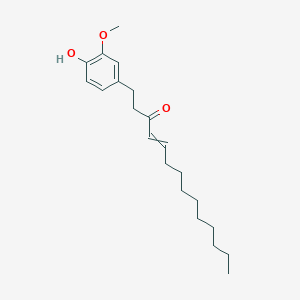
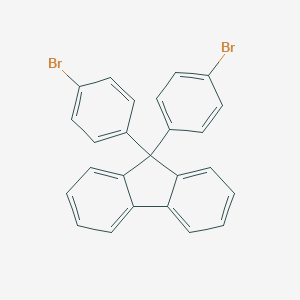
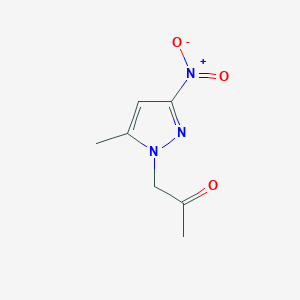
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
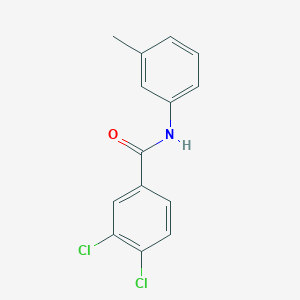
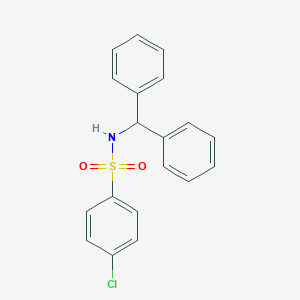
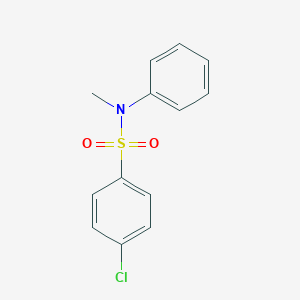
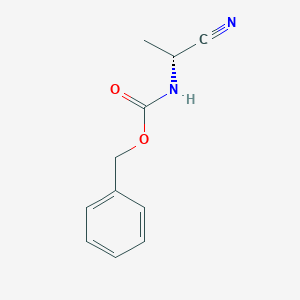
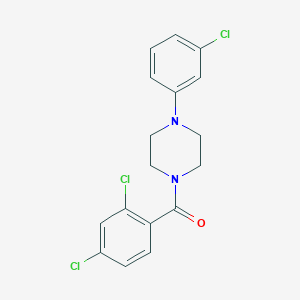
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)
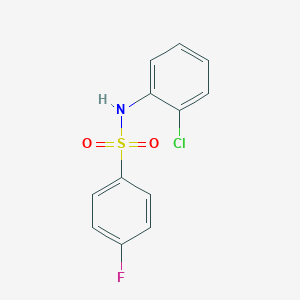
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)